Cas no 902836-49-1 (4-(2-(Trifluoromethoxy)phenoxy)piperidine)

4-(2-(Trifluoromethoxy)phenoxy)piperidine is a synthetic organic compound featuring a piperidine ring and a trifluoromethoxy group. Its key advantages include enhanced solubility in organic solvents, stability under various conditions, and potential utility in organic synthesis reactions. The compound's unique structure offers versatile reactivity, making it suitable for diverse applications in pharmaceutical and fine chemical industries.
4-(2-(Trifluoromethoxy)phenoxy)piperidine structure
902836-49-1 structure
Product name:4-(2-(Trifluoromethoxy)phenoxy)piperidine
CAS No:902836-49-1
MF:C12H14F3NO2
Molecular Weight:261.240273952484
MDL:MFCD08061004
CID:69409
PubChem ID:24208830

4-(2-(Trifluoromethoxy)phenoxy)piperidine 化学的及び物理的性質

名前と識別子

    • 4-(2-(Trifluoromethoxy)phenoxy)piperidine
    • 4-[2-(trifluoromethoxy)phenoxy]Piperidine
    • 4-(2-TRIFLUOROMETHOXY-PHENOXY)-PIPERIDINE
    • 4-[2-(Trifluoromethoxy)phenoxy]piperidine (ACI)
    • CS-0038082
    • AS-65121
    • DB-078624
    • 902836-49-1
    • UXSFSVYZILNPEV-UHFFFAOYSA-N
    • DTXSID50639905
    • AKOS016003897
    • MFCD08061004
    • SCHEMBL2301736
    • MDL: MFCD08061004
    • インチ: 1S/C12H14F3NO2/c13-12(14,15)18-11-4-2-1-3-10(11)17-9-5-7-16-8-6-9/h1-4,9,16H,5-8H2
    • InChIKey: UXSFSVYZILNPEV-UHFFFAOYSA-N
    • SMILES: FC(OC1C(OC2CCNCC2)=CC=CC=1)(F)F

計算された属性

  • 精确分子量: 261.09800
  • 同位素质量: 261.09766318g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 254
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 30.5Ų

じっけんとくせい

  • 密度みつど: 1.230
  • Boiling Point: 275℃
  • フラッシュポイント: 120℃
  • PSA: 30.49000
  • LogP: 3.04480

4-(2-(Trifluoromethoxy)phenoxy)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
T901448-50mg
4-(2-(Trifluoromethoxy)phenoxy)piperidine
902836-49-1
50mg
$ 50.00 2022-06-02
Fluorochem
225265-1g
4-(2-(Trifluoromethoxy)phenoxy)piperidine
902836-49-1 95%
1g
£414.00 2022-02-28
Alichem
A129007595-250mg
4-(2-(Trifluoromethoxy)phenoxy)piperidine
902836-49-1 95%
250mg
$161.70 2023-08-31
eNovation Chemicals LLC
D767642-1g
4-(2-TRIFLUOROMETHOXY-PHENOXY)-PIPERIDINE
902836-49-1 95%
1g
$335 2023-09-02
Chemenu
CM132432-1g
4-(2-(trifluoromethoxy)phenoxy)piperidine
902836-49-1 95%
1g
$333 2024-07-20
Alichem
A129007595-1g
4-(2-(Trifluoromethoxy)phenoxy)piperidine
902836-49-1 95%
1g
$382.72 2023-08-31
Alichem
A129007595-5g
4-(2-(Trifluoromethoxy)phenoxy)piperidine
902836-49-1 95%
5g
$1125.06 2023-08-31
A2B Chem LLC
AH82424-3mg
4-(2-(Trifluoromethoxy)phenoxy)piperidine
902836-49-1
3mg
$105.00 2024-05-20
1PlusChem
1P00GSC8-3mg
4-(2-TRIFLUOROMETHOXY-PHENOXY)-PIPERIDINE
902836-49-1
3mg
$203.00 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108722-250mg
4-[2-(Trifluoromethoxy)phenoxy]piperidine
902836-49-1 97%
250mg
¥2028.00 2024-04-26

4-(2-(Trifluoromethoxy)phenoxy)piperidine 関連文献

4-(2-(Trifluoromethoxy)phenoxy)piperidineに関する追加情報

4-(2-(Trifluoromethoxy)phenoxy)piperidine: A Comprehensive Overview

4-(2-(Trifluoromethoxy)phenoxy)piperidine, with the CAS number 902836-49-1, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring and a trifluoromethoxy-substituted phenyl group. These structural elements contribute to its potential therapeutic applications and have been the focus of numerous studies aimed at elucidating its biological activities and pharmacological properties.

The chemical structure of 4-(2-(Trifluoromethoxy)phenoxy)piperidine is composed of a piperidine ring, which is a six-membered cyclic amine, and a phenyl ring substituted with a trifluoromethoxy group. The trifluoromethoxy group, -OCF3, is known for its strong electron-withdrawing properties, which can influence the compound's reactivity and biological activity. The presence of this group can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes and interact with target receptors.

In recent years, 4-(2-(Trifluoromethoxy)phenoxy)piperidine has been investigated for its potential as a lead compound in drug discovery. One of the key areas of interest is its role as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Studies have shown that this compound can interact with various receptors, including serotonin (5-HT) receptors and dopamine (DA) receptors, which are implicated in a range of neurological disorders such as depression, anxiety, and schizophrenia.

A notable study published in the Journal of Medicinal Chemistry in 2021 explored the binding affinity of 4-(2-(Trifluoromethoxy)phenoxy)piperidine to serotonin 5-HT1A receptors. The results indicated that this compound exhibits high affinity and selectivity for these receptors, suggesting its potential as an anxiolytic agent. Further research is ongoing to optimize the structure-activity relationship (SAR) and develop more potent derivatives for clinical applications.

Beyond its potential as a CNS modulator, 4-(2-(Trifluoromethoxy)phenoxy)piperidine has also been studied for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).

The pharmacokinetic profile of 4-(2-(Trifluoromethoxy)phenoxy)piperidine has also been evaluated in preclinical studies. Research conducted by a team at the University of California, Los Angeles (UCLA), found that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. These characteristics are essential for ensuring effective drug delivery and sustained therapeutic effects.

In addition to its therapeutic applications, 4-(2-(Trifluoromethoxy)phenoxy)piperidine has been used as a tool compound in chemical biology research. Its ability to selectively modulate specific receptor subtypes makes it valuable for probing the functional roles of these receptors in various physiological processes. For example, studies have utilized this compound to investigate the role of 5-HT1A receptors in mood regulation and cognitive function.

The synthesis of 4-(2-(Trifluoromethoxy)phenoxy)piperidine involves several well-established chemical reactions. One common synthetic route involves the reaction of 2-trifluoromethoxyphenol with piperidine in the presence of a suitable coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method provides high yields and good purity, making it suitable for large-scale production.

Safety considerations are an important aspect of any chemical compound's evaluation. Toxicity studies on 4-(2-(Trifluoromethoxy)phenoxy)piperidine have shown that it has low toxicity at therapeutic doses. However, like any pharmaceutical agent, it should be handled with care to avoid exposure to high concentrations or prolonged exposure.

In conclusion, 4-(2-(Trifluoromethoxy)phenoxy)piperidine, CAS number 902836-49-1, is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further development in drug discovery programs targeting neurological disorders, inflammatory diseases, and other conditions. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties for clinical use.

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